molecular formula C19H29N3O4 B3239307 tert-Butyl 3-(3-(2-oxo-2-(pyrazin-2-yl)ethoxy)propyl)piperidine-1-carboxylate CAS No. 1420852-14-7

tert-Butyl 3-(3-(2-oxo-2-(pyrazin-2-yl)ethoxy)propyl)piperidine-1-carboxylate

Cat. No.: B3239307
CAS No.: 1420852-14-7
M. Wt: 363.5 g/mol
InChI Key: CAGWUHIUPFXQSI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-(2-oxo-2-(pyrazin-2-yl)ethoxy)propyl)piperidine-1-carboxylate (CAS 1420852-14-7) is a sophisticated chemical building block with a molecular formula of C19H29N3O4 and a molecular weight of 363.5 g/mol . This compound features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, a flexible propyl chain linker, and a terminal pyrazin-2-yl methyl ketone functional group. The presence of the pyrazine ring, a nitrogen-rich heteroaromatic system, is a key structural motif that can be critical for molecular recognition in medicinal chemistry, particularly in the development of targeted therapeutics. Recent patent literature highlights the application of structurally similar tert-butyl-protected piperidine compounds in the synthesis of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), designed for the targeted degradation of disease-relevant proteins like Bruton's Tyrosine Kinase (BTK) via the ubiquitin-proteasome pathway . This suggests its high research value as a potential intermediate in innovative drug discovery platforms, especially in oncology and autoimmune diseases. The Boc-protected piperidine scaffold offers a handle for further synthetic modification, making this compound a versatile intermediate for constructing more complex molecules for high-value research applications. This product is intended for Research Use Only and is not for human or diagnostic use.

Properties

IUPAC Name

tert-butyl 3-[3-(2-oxo-2-pyrazin-2-ylethoxy)propyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-19(2,3)26-18(24)22-10-4-6-15(13-22)7-5-11-25-14-17(23)16-12-20-8-9-21-16/h8-9,12,15H,4-7,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGWUHIUPFXQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCOCC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116253
Record name 1-Piperidinecarboxylic acid, 3-[3-[2-oxo-2-(2-pyrazinyl)ethoxy]propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420852-14-7
Record name 1-Piperidinecarboxylic acid, 3-[3-[2-oxo-2-(2-pyrazinyl)ethoxy]propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420852-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[3-[2-oxo-2-(2-pyrazinyl)ethoxy]propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-(3-(2-oxo-2-(pyrazin-2-yl)ethoxy)propyl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperidine ring, a tert-butyl group, and a pyrazine moiety. Its molecular formula is C19H29N3O4C_{19}H_{29}N_{3}O_{4}, and it has a molecular weight of approximately 363.5 g/mol . This compound's unique structural features suggest potential biological activities that warrant detailed investigation.

The compound exhibits reactivity typical of esters and amines, which can be explored through various synthetic pathways. These reactions are crucial for modifying the compound for potential medicinal applications. The synthesis typically involves multiple steps, each requiring careful control to ensure high yields and purity .

Biological Activity Overview

Research into the biological activity of this compound indicates several promising pharmacological properties:

  • Anticancer Activity : Compounds with similar structures have shown potential anticancer effects. For instance, derivatives of piperidine have been reported to induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives can exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
  • Cholinergic Activity : The compound may interact with muscarinic acetylcholine receptors, which are implicated in several neurological conditions, including Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into the potential effects of this compound:

StudyFindings
Study on Piperidine Derivatives in Cancer TherapyDemonstrated that certain piperidine compounds exhibit cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential for anticancer drug development .
Neuroprotective Effects of Piperidine CompoundsHighlighted the ability of specific derivatives to protect neurons from oxidative stress, indicating therapeutic potential for neurodegenerative diseases .
Cholinergic Activity and Alzheimer's DiseaseInvestigated the role of piperidine derivatives in enhancing cholinergic signaling, which may alleviate symptoms in Alzheimer’s patients .

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that its activity may involve:

  • Binding Affinity : Interaction with specific receptors such as muscarinic acetylcholine receptors.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes related to neurodegeneration or cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity:

Compound NameStructure FeaturesUnique Aspects
tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylateHydroxy group instead of ketoPotentially different biological activity due to hydroxyl group
Ethyl 2-(1-Boc-3-piperidyl)acetateSimilar piperidine structureLacks pyrazine moiety, differing in pharmacological profile
tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylatePyrrolidine instead of piperidineDifferent ring structure may influence activity

These comparisons underscore the uniqueness of this compound within its class and its potential for diverse applications in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocycles, and physicochemical properties. Below is a detailed comparison:

Key Observations:

However, the sulfur in thiophene may enhance membrane permeability due to increased lipophilicity. The imidazo-pyrrolo-pyrazine derivative () exhibits a fused heterocyclic system, contributing to higher molecular weight (510.6 vs. ~400) and complex stereoelectronic interactions.

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods used for analogs, such as coupling pyrazine-2-carboxylic acid derivatives to a piperidine intermediate. In contrast, the imidazo-pyrrolo-pyrazine derivative requires additional steps, including Lawesson’s reagent-mediated cyclization and tosyl group deprotection .

Physicochemical Properties :

  • The dioxoisoindolinyl analog () has a lower molecular weight (316.35) but reduced solubility due to its planar, hydrophobic isoindole moiety.
  • LC/MS data for the imidazo-pyrrolo-pyrazine derivative (retention time: 2.62 min) suggests moderate polarity, aligning with its heteroaromatic substituents .

Q & A

Q. Tables for Key Data

Property Value/Method Evidence Reference
Purification Solvent Hexane/EtOAc + 0.25% Et₃N
Stability Stable at –20°C, inert atmosphere
Incompatible Materials Strong oxidizers
Toxicity Class Acute toxicity (oral Cat. 3, H301)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(3-(2-oxo-2-(pyrazin-2-yl)ethoxy)propyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-(3-(2-oxo-2-(pyrazin-2-yl)ethoxy)propyl)piperidine-1-carboxylate

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